molecular formula C14H18BrN2O8PS B123256 Nmns-bop CAS No. 150035-59-9

Nmns-bop

Cat. No.: B123256
CAS No.: 150035-59-9
M. Wt: 485.25 g/mol
InChI Key: QJQJPCXQNNYCCE-HKUMRIAESA-N
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Description

The compound referred to as "Nmns-bop" (CAS No. 1046861-20-4) is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is structurally characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid functional group (B(OH)₂). Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions .
  • BBB Permeability: Confirmed, indicating possible central nervous system activity .

Synthesized via palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water media, "this compound" is used in organic synthesis and drug discovery for its reactivity in Suzuki-Miyaura couplings .

Properties

CAS No.

150035-59-9

Molecular Formula

C14H18BrN2O8PS

Molecular Weight

485.25 g/mol

IUPAC Name

(3-bromo-2-oxopropyl)sulfanyl-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate

InChI

InChI=1S/C14H18BrN2O8PS/c15-4-9(18)7-27-26(22,23)24-6-10-11(19)12(20)14(25-10)17-3-1-2-8(5-17)13(16)21/h1-3,5,10-12,14,19-20H,4,6-7H2,(H2-,16,21,22,23)/t10-,11-,12-,14-/m1/s1

InChI Key

QJQJPCXQNNYCCE-HKUMRIAESA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N

Other CAS No.

150035-59-9

Synonyms

nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate
NMNS-BOP

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate typically involves multiple steps The starting materials include nicotinamide ribose and thiophosphate derivativesThis can be achieved through a substitution reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting suitable solvents, catalysts, and reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophosphate derivatives, while substitution reactions can produce a variety of substituted nicotinamide ribose thiophosphates .

Scientific Research Applications

Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an affinity label, binding to NMN sites in enzymes and modifying their activity. This interaction can provide insights into enzyme function and regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

"Nmns-bop" belongs to the aryl boronic acid family. Below is a comparison with structurally similar compounds:

Parameter This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 g/mol 235.45 g/mol 269.32 g/mol
Log Po/w (XLOGP3) 2.15 2.30 3.02
Solubility (mg/mL) 0.24 0.18 0.09
BBB Permeability Yes No No
Synthetic Accessibility 2.07 (moderate) 1.95 2.50
Bioavailability Score 0.55 0.50 0.45
PAINS Alerts 0 0 1 (potential toxicity)
Source

Functional Analogues

Compounds with analogous reactivity or applications include:

  • Phenylboronic acid (C₆H₅B(OH)₂) : Simpler structure, lower molecular weight (121.93 g/mol), and higher solubility (1.2 mg/mL) but lacks halogen substituents critical for targeted drug interactions .
  • 4-Bromo-2-fluorophenylboronic acid: Higher Log Po/w (2.78) and lower BBB permeability, optimized for non-CNS applications .

Key Differences and Implications

Halogen Substitution: "this compound" contains both Br and Cl, enhancing electrophilic reactivity compared to mono-halogenated analogues. This improves its utility in cross-coupling reactions for complex molecule synthesis .

BBB Permeability : Unlike most aryl boronic acids, "this compound" crosses the blood-brain barrier, making it unique in neuropharmacology research .

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